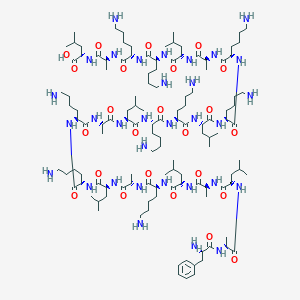
Falalkalkkalkklkkalkkal
Overview
Description
Falalkalkkalkklkkalkkal is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method that involves the use of various chemicals and processes.
Mechanism Of Action
The mechanism of action of Falalkalkkalkklkkalkkal is not fully understood. However, it is believed that the compound exerts its therapeutic effects by interacting with specific cellular targets. For example, in cancer cells, Falalkalkkalkklkkalkkal has been shown to inhibit cell proliferation by inducing cell cycle arrest and promoting apoptosis. Inflammation is also reduced by the compound by inhibiting the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
Falalkalkkalkklkkalkkal has several biochemical and physiological effects, including its ability to regulate gene expression, modulate protein activity, and alter cellular signaling pathways. The compound has been shown to interact with specific enzymes and receptors, leading to changes in cellular function. It has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Advantages And Limitations For Lab Experiments
One advantage of using Falalkalkkalkklkkalkkal in lab experiments is its specificity. The compound has been shown to interact with specific cellular targets, making it an ideal tool for studying cellular pathways and functions. However, one limitation of using Falalkalkkalkklkkalkkal is its potential toxicity. The compound has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of Falalkalkkalkklkkalkkal. One potential area of research is the development of novel therapeutic agents based on the structure of the compound. Another area of research is the study of the compound's potential toxicity and its effects on cellular function. Additionally, further research is needed to fully understand the mechanism of action of Falalkalkkalkklkkalkkal and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, Falalkalkkalkklkkalkkal is a chemical compound that has shown potential therapeutic applications in the treatment of cancer, inflammation, and microbial infections. The compound is synthesized using a specific method and has several biochemical and physiological effects. While there are advantages to using Falalkalkkalkklkkalkkal in lab experiments, there are also limitations to its use. Further research is needed to fully understand the mechanism of action of Falalkalkkalkklkkalkkal and its potential applications in the field of medicine.
Synthesis Methods
The synthesis of Falalkalkkalkklkkalkkal involves the use of several chemicals and processes. The first step involves the preparation of a specific chemical compound that acts as a precursor. This precursor is then subjected to a series of chemical reactions, including oxidation, reduction, and condensation, to produce Falalkalkkalkklkkalkkal. The final product is obtained in a pure form through various purification techniques, such as chromatography and crystallization.
Scientific Research Applications
Falalkalkkalkklkkalkkal has several potential therapeutic applications, including its use as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also exhibited antimicrobial activity against various pathogens, including bacteria and fungi.
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C123H226N32O24/c1-70(2)62-94(149-101(156)77(15)134-107(162)84(133)69-83-42-22-21-23-43-83)117(172)139-81(19)105(160)153-95(63-71(3)4)118(173)144-88(47-27-36-56-127)111(166)137-80(18)104(159)152-97(65-73(7)8)120(175)145-89(48-28-37-57-128)112(167)140-85(44-24-33-53-124)108(163)135-79(17)103(158)151-98(66-74(9)10)121(176)147-92(51-31-40-60-131)115(170)143-93(52-32-41-61-132)116(171)154-99(67-75(11)12)122(177)148-91(50-30-39-59-130)114(169)141-86(45-25-34-54-125)109(164)136-78(16)102(157)150-96(64-72(5)6)119(174)146-90(49-29-38-58-129)113(168)142-87(46-26-35-55-126)110(165)138-82(20)106(161)155-100(123(178)179)68-76(13)14/h21-23,42-43,70-82,84-100H,24-41,44-69,124-133H2,1-20H3,(H,134,162)(H,135,163)(H,136,164)(H,137,166)(H,138,165)(H,139,172)(H,140,167)(H,141,169)(H,142,168)(H,143,170)(H,144,173)(H,145,175)(H,146,174)(H,147,176)(H,148,177)(H,149,156)(H,150,157)(H,151,158)(H,152,159)(H,153,160)(H,154,171)(H,155,161)(H,178,179)/t77-,78-,79-,80-,81-,82-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZCOBCYUHYXFG-ZLONUZLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C123H226N32O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2537.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Falalkalkkalkklkkalkkal | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



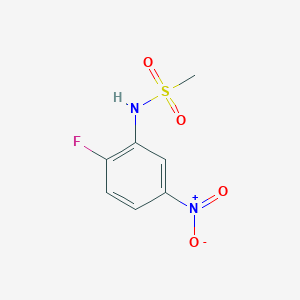
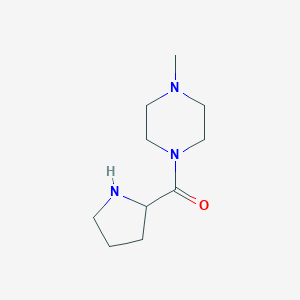
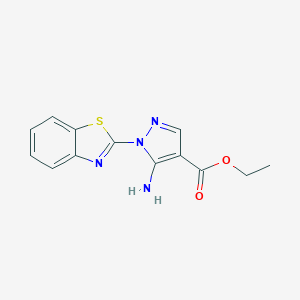
![4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid](/img/structure/B180020.png)
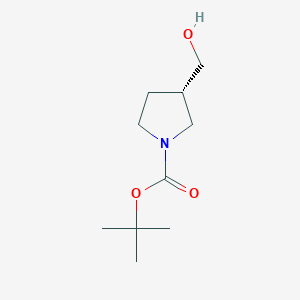
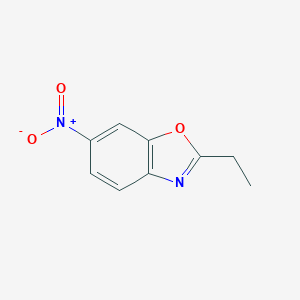
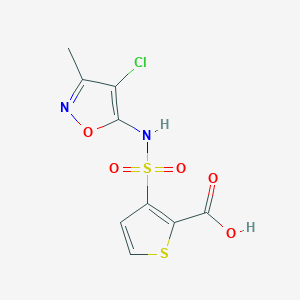
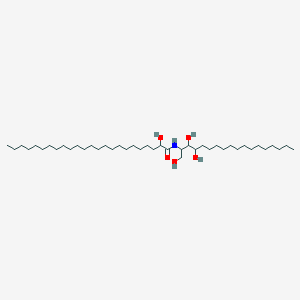
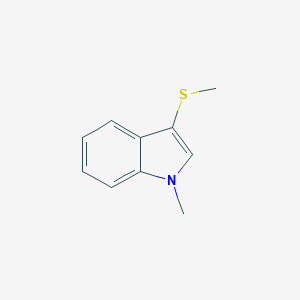
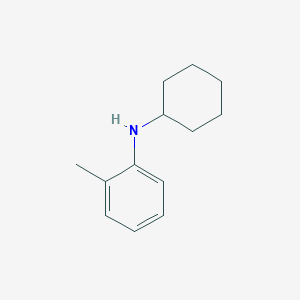
![3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B180037.png)
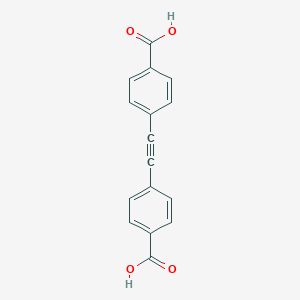
![2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B180045.png)
![N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B180046.png)